molecular formula C26H24N4O3 B14101476 6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B14101476
M. Wt: 440.5 g/mol
InChI Key: IIOISWUYQUPOOW-UHFFFAOYSA-N
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Description

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound that features a quinoxaline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

6-(4-benzhydrylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C26H24N4O3/c31-24-25(32)28-22-17-20(11-12-21(22)27-24)26(33)30-15-13-29(14-16-30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,27,31)(H,28,32)

InChI Key

IIOISWUYQUPOOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)NC(=O)C(=O)N5

Origin of Product

United States

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